molecular formula C7H3ClF3NO B8224855 2,4,6-Trifluoro-N-hydroxybenZimidoyl chloride

2,4,6-Trifluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224855
M. Wt: 209.55 g/mol
InChI Key: KSMGBKISELGQJZ-GHXNOFRVSA-N
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Description

2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride is a chemical compound with the molecular formula C7H3ClF3NO It is characterized by the presence of three fluorine atoms attached to the benzene ring, along with a hydroxyimino group and a chloride substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvents like tetrahydrofuran (THF) are preferred for their efficiency and ease of removal .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism by which 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride exerts its effects involves the generation of reactive intermediates, such as radicals or anions, during chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trifluoro-N-hydroxybenzimidoyl chloride is unique due to the presence of both trifluoro and hydroxyimino groups, which impart distinct reactivity and properties. This makes it a valuable compound for specific applications in organic synthesis and research .

Properties

IUPAC Name

(1Z)-2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-7(12-13)6-4(10)1-3(9)2-5(6)11/h1-2,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMGBKISELGQJZ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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